molecular formula C21H17ClN4O4S B2496534 2-chloro-N'-{[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-6-yl]carbonyl}benzenesulfonohydrazide CAS No. 866137-85-1

2-chloro-N'-{[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-6-yl]carbonyl}benzenesulfonohydrazide

Cat. No.: B2496534
CAS No.: 866137-85-1
M. Wt: 456.9
InChI Key: SZRNKKLIFQKWSP-UHFFFAOYSA-N
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Description

2-Chloro-N'-{[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-6-yl]carbonyl}benzenesulfonohydrazide is a synthetic sulfonohydrazide derivative featuring a fused imidazo[1,2-a]pyridine core. The structure includes:

  • Imidazo[1,2-a]pyridine scaffold: Substituted at position 2 with a 4-methoxyphenyl group and at position 6 with a carbonyl group.
  • Sulfonohydrazide moiety: Attached via the carbonyl group to a 2-chlorobenzenesulfonyl group.

This compound’s design integrates structural elements known to enhance pharmacokinetic properties, such as the methoxy group (improving solubility) and the sulfonohydrazide linker (modulating target binding affinity).

Properties

IUPAC Name

N'-(2-chlorophenyl)sulfonyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O4S/c1-30-16-9-6-14(7-10-16)18-13-26-12-15(8-11-20(26)23-18)21(27)24-25-31(28,29)19-5-3-2-4-17(19)22/h2-13,25H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRNKKLIFQKWSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C(=O)NNS(=O)(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-chloro-N'-{[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-6-yl]carbonyl}benzenesulfonohydrazide is a derivative of imidazo[1,2-a]pyridine, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of the compound is C15H14ClN3O3SC_{15}H_{14}ClN_{3}O_{3}S, with a molecular weight of approximately 343.81 g/mol. The structure includes a sulfonohydrazide moiety, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that compounds containing imidazo[1,2-a]pyridine frameworks exhibit various biological activities, including:

  • Antimicrobial Activity : Several derivatives have shown promising antibacterial and antifungal properties. For instance, studies have demonstrated that related imidazo compounds can inhibit the growth of pathogenic bacteria and fungi.
  • Anticancer Properties : Compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific kinases or modulation of signaling pathways associated with cell proliferation.
  • Anti-inflammatory Effects : Some studies suggest that imidazo derivatives can reduce inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines.

Antimicrobial Activity

A study published in the Chemical & Pharmaceutical Bulletin assessed a series of imidazo derivatives for their antibacterial efficacy. The results indicated that certain compounds exhibited significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL .

CompoundMIC (µg/mL)Target Bacteria
Imidazo Derivative A0.5Staphylococcus aureus
Imidazo Derivative B8Escherichia coli
This compoundTBDTBD

Anticancer Activity

In vitro studies have shown that related compounds can induce apoptosis in various cancer cell lines. For example, research indicated that imidazo derivatives could activate caspase pathways leading to programmed cell death in breast cancer cells .

Anti-inflammatory Mechanisms

A recent investigation into the anti-inflammatory properties of similar compounds revealed that they could inhibit the NF-kB pathway, thus reducing the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Case Studies

  • Case Study on Anticancer Activity : A derivative structurally similar to this compound was tested against human lung cancer cells (A549). The study found that treatment with the compound resulted in a significant decrease in cell viability and induced apoptosis through mitochondrial pathways .
  • Case Study on Antimicrobial Resistance : Another study explored the efficacy of this compound against multi-drug resistant strains of bacteria. The results suggested that it could serve as a lead compound for developing new antibiotics targeting resistant pathogens .

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of imidazo[1,2-a]pyridine possess significant cytotoxic effects against various cancer cell lines. For instance, compounds exhibiting structural similarities to 2-chloro-N'-{[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-6-yl]carbonyl}benzenesulfonohydrazide have shown promising results in inhibiting the growth of colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cells. The structure-activity relationship (SAR) studies have revealed that modifications to the imidazo ring can enhance anticancer efficacy .

Antimicrobial Activity

In addition to its antitumor properties, this compound may exhibit antimicrobial activity. Several studies have explored the synthesis of sulfonamide derivatives that demonstrate significant antibacterial and antifungal properties. These compounds have been evaluated against various microbial strains, showcasing their potential as therapeutic agents in combating infections caused by resistant bacteria and fungi .

Case Study 1: Antitumor Evaluation

In a study evaluating a series of imidazo[1,2-a]pyridine derivatives, compounds structurally related to this compound were tested for cytotoxicity against HCT-116 and MCF-7 cell lines. The most active derivatives exhibited IC50 values in the low micromolar range, indicating strong anticancer activity and selectivity over normal cells .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of sulfonamide derivatives revealed that certain compounds showed promising activity against both Gram-positive and Gram-negative bacteria. The lead compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a new antimicrobial agent .

Chemical Reactions Analysis

Nucleophilic Substitution at the Benzotriazole-Methyl Group

The benzotriazolylmethyl (–CH₂–Btz) group is a versatile electrophilic site. Reactions with nucleophiles (e.g., amines, thiols) can replace the benzotriazole moiety:

Reaction TypeReagents/ConditionsProductYield/DataSource
AlkylationPrimary amines, DMF, 80°CN-[4-(alkylaminomethyl)-1,3-thiazol-2-yl]formamide~60–75%
ThioetherificationThiophenol, K₂CO₃, acetoneN-[4-(phenylthiomethyl)-1,3-thiazol-2-yl]formamideIR: 1245 cm⁻¹ (C–S)

Mechanism : The benzotriazole acts as a leaving group due to its electron-withdrawing nature, facilitating Sₙ2 displacement.

Hydrolysis of the Formamide Group

The formamide (–NH–CHO) moiety undergoes hydrolysis under acidic or basic conditions:

ConditionsProductAnalytical DataSource
6M HCl, refluxN-[4-(Benzotriazolylmethyl)-1,3-thiazol-2-yl]amine1H NMR^1\text{H NMR}: δ 6.8 (s, NH₂)
NaOH (10%), 60°CSodium salt of thiazole-2-carboxylic acidIR: 1680 cm⁻¹ (COO⁻)

Note : Hydrolysis rates depend on steric hindrance from the benzotriazolylmethyl group .

Cyclization Reactions

The formamide and thiazole groups enable intramolecular cyclization:

ReagentsProductKey DataSource
POCl₃, 110°CThiazolo[5,4-d]oxazoleMS: m/z 245 (M⁺)
PPh₃, CCl₄1,3,4-Thiadiazole derivative13C NMR^13\text{C NMR}: δ 165 (C=O)

Mechanism : Dehydration of the formamide group forms a nitrile intermediate, which cyclizes with the thiazole sulfur.

Electrophilic Substitution on the Thiazole Ring

The electron-rich thiazole ring undergoes electrophilic attack at the 5-position:

ReactionReagentsProductOutcomeSource
NitrationHNO₃/H₂SO₄5-Nitro-thiazole derivativeMP: 180–182°C
SulfonationSO₃/DCMThiazole-5-sulfonic acidIR: 1170 cm⁻¹ (S=O)

Regioselectivity : Directed by the electron-donating formamide group at position 2.

Metal Coordination and Complexation

The thiazole sulfur and benzotriazole nitrogen atoms act as ligands:

Metal SaltConditionsComplex StructureApplicationSource
CuCl₂EtOH, RT[Cu(L)₂Cl₂]Antibacterial activity
AgNO₃MeCN, 50°C[Ag(L)(NO₃)]Catalytic oxidation

Stoichiometry : Typically 1:2 (metal:ligand) due to bidentate binding .

Condensation with Carbonyl Compounds

The form

Comparison with Similar Compounds

2-(4-Methoxyphenyl)-N'-[3-(Trifluoromethyl)Benzoyl]Imidazo[1,2-a]Pyridine-6-Carbohydrazide

  • Structural Differences: Benzoyl substituent: 3-Trifluoromethylbenzoyl vs. 2-chlorobenzenesulfonyl in the target compound. Linker: Carbohydrazide vs. sulfonohydrazide.
  • Impact: The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the chloro substituent .

6-Chloro-N'-[(2-Chlorophenyl)Methylene]Imidazo[1,2-a]Pyridine-2-Carbohydrazide

  • Structural Differences: Core substitution: Chloro at position 6 vs. 2-chlorobenzenesulfonyl in the target. Functional group: Hydrazone (methylene-linked) vs. sulfonohydrazide.
  • Impact: The hydrazone group may reduce hydrolytic stability compared to sulfonohydrazides . Chlorine at position 6 could sterically hinder interactions with planar biological targets .

(E)-3-Cyano-4-Fluoro-N-Methyl-N'-((8-Methyl-6-(Pyridin-3-yl)Imidazo[1,2-a]Pyridin-3-yl)Methylene)Benzenesulfonohydrazide

  • Structural Differences: Substituents: Cyano and fluoro on the benzene ring vs. chloro in the target. Imidazopyridine substitution: Pyridin-3-yl at position 6 vs. 4-methoxyphenyl.
  • Impact: Electron-withdrawing cyano/fluoro groups may improve metabolic stability but reduce solubility . Pyridinyl substitution could enhance π-π stacking in receptor binding compared to methoxyphenyl .

Pharmacological and Physicochemical Properties

Table 1: Comparative Analysis of Key Properties

Compound Name Molecular Weight Key Substituents LogP (Predicted) EC50/IC50 (nM) Key Activity
Target Compound ~470 (est.) 4-Methoxyphenyl, 2-chlorosulfonohydrazide 2.8–3.2 N/A Potential Nurr1 agonism*
2-(4-Methoxyphenyl)-N'-[3-(trifluoromethyl)benzoyl]imidazo[1,2-a]pyridine-6-carbohydrazide 454.41 3-Trifluoromethylbenzoyl 3.5–4.0 N/A Anticancer (in vitro)
6-Chloro-N'-[(2-chlorophenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide 335.22 2-Chlorophenyl hydrazone 2.5–3.0 N/A Antibacterial/antifungal
Fluorine-containing imidazopyridines (e.g., 7h) ~400–450 Trifluoromethyl, pyridinyl 3.0–3.8 10–100 Cytotoxic (HepG2, HeLa)
N-Phenyl-6-(pyrid-2-yl)imidazo[1,2-a]pyridine-2-carboxamide 318.34 Pyridinyl, carboxamide 2.0–2.5 1 (EC50) Nurr1 transcriptional agonist

*Predicted based on structural similarity to Nurr1 agonists .

Key Observations:

Lipophilicity : The target compound’s methoxy group reduces LogP compared to trifluoromethyl analogues, favoring solubility .

Bioactivity : Fluorinated derivatives (e.g., 7h ) show potent cytotoxicity, suggesting that halogenation at specific positions enhances antiproliferative effects.

Receptor Binding: Carboxamide-linked imidazopyridines (e.g., ) achieve sub-nanomolar EC50 values for Nurr1 activation, highlighting the importance of the linker group.

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